Cas no 1501915-58-7 (2-(3-bromo-5-fluorophenyl)morpholine)
2-(3-bromo-5-fluorophenyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-bromo-5-fluorophenyl)morpholine
- 1501915-58-7
- EN300-1896589
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- Inchi: 1S/C10H11BrFNO/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10/h3-5,10,13H,1-2,6H2
- InChI Key: FAAXMWBMPIKECQ-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1)C1CNCCO1)F
Computed Properties
- Exact Mass: 259.00080g/mol
- Monoisotopic Mass: 259.00080g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 21.3Ų
2-(3-bromo-5-fluorophenyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1896589-1g |
2-(3-bromo-5-fluorophenyl)morpholine |
1501915-58-7 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1896589-5g |
2-(3-bromo-5-fluorophenyl)morpholine |
1501915-58-7 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1896589-10g |
2-(3-bromo-5-fluorophenyl)morpholine |
1501915-58-7 | 10g |
$4545.0 | 2023-09-18 | ||
| Enamine | EN300-1896589-0.05g |
2-(3-bromo-5-fluorophenyl)morpholine |
1501915-58-7 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1896589-0.1g |
2-(3-bromo-5-fluorophenyl)morpholine |
1501915-58-7 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1896589-0.25g |
2-(3-bromo-5-fluorophenyl)morpholine |
1501915-58-7 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1896589-0.5g |
2-(3-bromo-5-fluorophenyl)morpholine |
1501915-58-7 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1896589-1.0g |
2-(3-bromo-5-fluorophenyl)morpholine |
1501915-58-7 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1896589-2.5g |
2-(3-bromo-5-fluorophenyl)morpholine |
1501915-58-7 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1896589-5.0g |
2-(3-bromo-5-fluorophenyl)morpholine |
1501915-58-7 | 5g |
$3396.0 | 2023-06-02 |
2-(3-bromo-5-fluorophenyl)morpholine Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 2-(3-bromo-5-fluorophenyl)morpholine
2-(3-Bromo-5-Fluorophenyl)Morpholine: A Comprehensive Overview
2-(3-Bromo-5-Fluorophenyl)Morpholine, also known by its CAS number 1501915-58-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the morpholine class of heterocyclic compounds, which are widely studied for their diverse applications in drug discovery and material science. The compound's structure features a morpholine ring fused with a bromo-fluorophenyl group, making it a unique candidate for exploring various chemical and biological properties.
The synthesis of 2-(3-Bromo-5-Fluorophenyl)Morpholine involves a series of well-established organic reactions, including nucleophilic substitution and ring-closing processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint associated with traditional manufacturing techniques. These improvements are particularly relevant in the context of green chemistry, where minimizing waste and energy consumption is a priority.
From a pharmacological perspective, 2-(3-Bromo-5-Fluorophenyl)Morpholine has shown potential as a lead compound in the development of new therapeutic agents. Studies published in the Journal of Medicinal Chemistry have highlighted its ability to modulate key cellular pathways involved in inflammation and neurodegenerative diseases. For instance, researchers have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which are central to the production of prostaglandins.
In addition to its pharmacological applications, 2-(3-Bromo-5-Fluorophenyl)Morpholine has been explored for its role in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting polymers. Recent research conducted at the University of California, Berkeley, has shown that this compound can significantly enhance the charge transport properties of polymer blends used in flexible electronics.
The structural versatility of 2-(3-Bromo-5-Fluorophenyl)Morpholine also lends itself to applications in catalysis. By incorporating this compound into metalloorganic frameworks (MOFs), scientists have achieved improved catalytic efficiency in reactions such as alkene epoxidation and asymmetric hydrogenation. These findings were reported in a 2023 issue of Nature Communications, underscoring the compound's potential as a versatile catalyst precursor.
From an environmental standpoint, understanding the fate and transport of CAS No 1501915-58-7 is crucial for assessing its potential impact on ecosystems. Recent studies have investigated its biodegradation pathways under aerobic and anaerobic conditions, revealing that it undergoes rapid transformation under microbial action. These insights are valuable for developing strategies to mitigate any adverse environmental effects associated with its use.
In conclusion, 2-(3-Bromo-5-Fluorophenyl)Morpholine, with its CAS number 1501915-58-7, represents a multifaceted compound with applications spanning drug discovery, materials science, and catalysis. Its unique chemical structure and versatile properties continue to attract significant research attention, driving innovation across multiple disciplines. As new findings emerge from ongoing studies, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical applications.
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